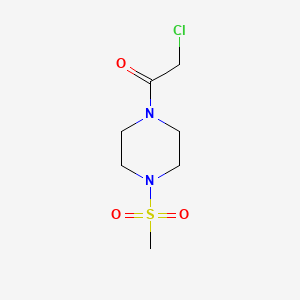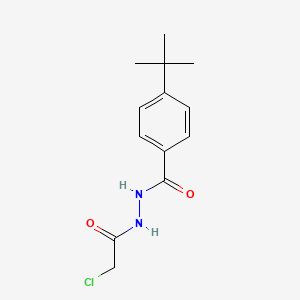
4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide
Übersicht
Beschreibung
4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is a compound that has been increasingly researched in recent years due to its potential applications. It has a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol .
Synthesis Analysis
The synthesis of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide and its derivatives involves the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid . All synthesized derivatives were characterized via spectroscopic techniques such as HREI-MS and 1H-NMR .Molecular Structure Analysis
The InChI code for 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is 1S/C13H17ClN2O2/c1-13(2,3)10-6-4-9(5-7-10)12(18)16-15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) .Chemical Reactions Analysis
While specific chemical reactions involving 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide are not mentioned in the search results, it’s worth noting that hydrazides play a vital role in making biologically active compounds in various fields of chemistry .Physical and Chemical Properties Analysis
4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is a powder that is stored at room temperature . It has a melting point of 114-118 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactive Potential
4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide is a chemical precursor used in the synthesis of various Schiff base compounds with potential bioactive properties. For instance, derivatives of this compound have been synthesized and characterized, showing remarkable biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These derivatives also exhibited interaction with Salmon sperm DNA, indicating a potential for genetic interaction studies. The binding to DNA suggests a mode of action that could be explored for therapeutic applications, such as designing novel drugs targeting specific DNA sequences (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antioxidant and Urease Inhibition
Further research into derivatives of this compound has uncovered their significant antioxidant properties and potential as urease inhibitors. Twenty-three new derivatives were synthesized, demonstrating inhibitory activities against the urease enzyme, with some compounds showing greater activity than the standard thiourea. This indicates their potential utility in combating diseases where urease activity is a pathological factor, such as certain types of infections and ulcers (Ahmad et al., 2022).
Molecular Docking and Antioxidant Activity
A theoretical investigation complemented by molecular docking studies explored the antioxidant behavior of similar Schiff base compounds. This study highlighted the influence of tautomerization on antioxidant activity, suggesting that these compounds, through their structural flexibility, can offer potent antioxidant effects, potentially surpassing those of known antioxidants like ascorbic acid. The docking studies also predicted these compounds as potential inhibitors for xanthine oxidase, a target in gout treatment (Ardjani & Mekelleche, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity. For instance, the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)10-6-4-9(5-7-10)12(18)16-15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKYRASPNSQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182806 | |
| Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874594-88-4 | |
| Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


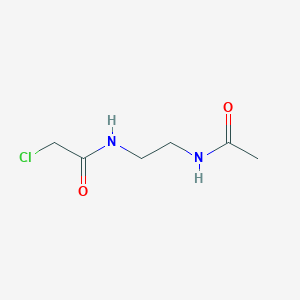
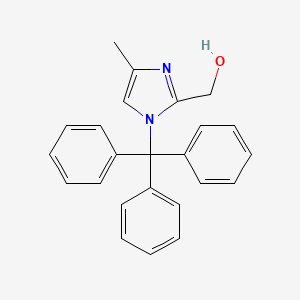
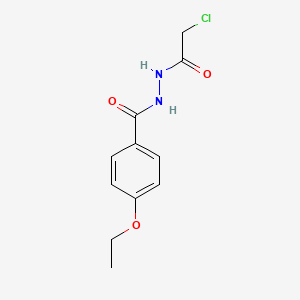

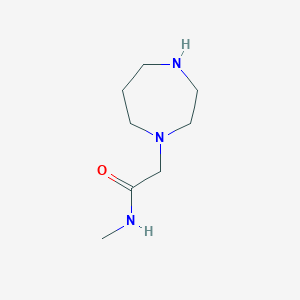
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)
![(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3372125.png)
![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)
![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)

